molecular formula C21H21ClN2O3S B2903547 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251614-81-9

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2903547
CAS No.: 1251614-81-9
M. Wt: 416.92
InChI Key: KIKHSQACRWJPGP-UHFFFAOYSA-N
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Description

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-cyclopropyl-1,3-thiazol-4-yl group and a 2-thienylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Benzamide Formation: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine.

    Final Coupling: The final step involves coupling the thiazole and benzamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving thiazole and benzamide derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other similar compounds, such as:

    4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-furylmethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-pyridylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSQACRWJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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